molecular formula C14H21BO4 B11751288 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethane-1,2-diol

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethane-1,2-diol

Cat. No.: B11751288
M. Wt: 264.13 g/mol
InChI Key: IUUIXHZNCMYVSX-UHFFFAOYSA-N
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Description

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethane-1,2-diol is an organic compound that features a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethane-1,2-diol typically involves the borylation of an appropriate precursor. One common method involves the reaction of a phenyl derivative with pinacolborane in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethane-1,2-diol undergoes several types of chemical reactions:

    Oxidation: The boronic ester group can be oxidized to form phenols.

    Reduction: Reduction reactions can convert the boronic ester to a borane.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of a suitable leaving group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Phenols and boric acid.

    Reduction: Boranes and alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethane-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethane-1,2-diol primarily involves its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophiles in the presence of a palladium catalyst to form new carbon-carbon bonds. This process is facilitated by the formation of a palladium-boron complex, which undergoes transmetalation and reductive elimination to yield the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethane-1,2-diol is unique due to the presence of both a boronic ester and an ethane-1,2-diol group

Biological Activity

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethane-1,2-diol is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C13H22BNO
  • CAS Number : 1227068-67-8
  • Molecular Weight : 221.14 g/mol

Synthesis

The compound can be synthesized through various methodologies involving boronic acids and diols. A common approach includes the reaction of a suitable boronic acid with an appropriate phenol derivative in the presence of a catalyst.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may act by inhibiting specific signaling pathways involved in cancer cell proliferation. The presence of boron in the structure allows for unique interactions with biological molecules, potentially leading to apoptosis in cancer cells.

Antioxidant Activity

Research has demonstrated that the compound exhibits antioxidant properties. Antioxidants are crucial in mitigating oxidative stress within cells:

  • Case Study : In vitro studies showed that the compound effectively scavenged free radicals, thus protecting cellular components from oxidative damage.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes:

  • Enzyme Targets : Preliminary data suggest inhibition of enzymes such as cyclooxygenases (COX), which play a role in inflammation and pain pathways.

Data Tables

Property Value
Molecular FormulaC13H22BNO
Molecular Weight221.14 g/mol
CAS Number1227068-67-8
Antioxidant ActivityEffective scavenger of free radicals
Enzyme InhibitionPotential COX inhibitor

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of this compound inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the modulation of estrogen receptor activity.

Study 2: Antioxidant Properties

In another study focusing on oxidative stress models, the compound showed a significant reduction in reactive oxygen species (ROS) levels in human cell lines. This suggests its potential use as a protective agent against oxidative damage.

Properties

Molecular Formula

C14H21BO4

Molecular Weight

264.13 g/mol

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1,2-diol

InChI

InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)11-7-5-10(6-8-11)12(17)9-16/h5-8,12,16-17H,9H2,1-4H3

InChI Key

IUUIXHZNCMYVSX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(CO)O

Origin of Product

United States

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